Furo[3,2-b]pyridine-5-methanamine

Kinase inhibitor CLK HIPK

Researchers targeting CLK/HIPK kinases risk using the wrong regioisomer: 2-substituted furo[3,2-b]pyridines target melatonin receptors, not kinases. This 5-methanamine building block provides the correct 5-position handle for constructing 3,5-disubstituted probes (MU1210: CLK1 IC₅₀ 8 nM, >375-fold CLK3 selectivity; MU135: X-ray validated, PDB 7NCF). • Pre-installed handle reduces synthetic steps • Compatible with modular chemoselective couplings • Dihydrochloride salt (CAS 2703774-44-9) for direct amide coupling

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 193750-82-2
Cat. No. B067589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-5-methanamine
CAS193750-82-2
SynonymsFuro[3,2-b]pyridine-5-methanamine(9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)N=C1CN
InChIInChI=1S/C8H8N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5,9H2
InChIKeyZDAHRAQMSGVKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-5-methanamine: Kinase-Focused Heterocyclic Building Block


Furo[3,2-b]pyridine-5-methanamine (CAS 193750-82-2, MW 148.16, C₈H₈N₂O) is a fused furopyridine heterocycle bearing a primary aminomethyl substituent at the 5-position of the pyridine ring. This compound belongs to the furo[3,2-b]pyridine scaffold class, which has been identified as a privileged pharmacophore for highly selective kinase inhibitors, particularly against CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) [1]. The scaffold has also been validated in receptor agonist programs, notably as a bioisosteric replacement for indole-based 5-HT₁F receptor agonists [2]. As a synthetic building block, the 5-methanamine handle provides a direct point of diversification at the pharmacophorically critical 5-position, distinguishing it from regioisomeric alternatives that route derivatization toward different biological target space [1].

Furo[3,2-b]pyridine-5-methanamine is a heterocyclic building block for diversifying at the pharmacophorically critical 5-position.
The scaffold is a reported privileged pharmacophore for highly selective kinase inhibitor development, particularly against CDC-like kinases (CLKs) and HIPKs.
It supports research as a bioisosteric replacement for indole-based 5-HT₁F receptor agonist programs.
The 5-methanamine handle allows direct amine derivatization, distinguishing it from regioisomeric alternatives that route toward different biological target space.

Furo[3,2-b]pyridine-5-methanamine: Regioisomer Specificity


The position of the aminomethyl group on the furo[3,2-b]pyridine core is not a trivial structural variation; it dictates which biological target space the resulting derivatives will occupy. Patent EP2940022 explicitly claims furo[3,2-b]pyridines substituted at least in position 5 as inhibitors of protein kinases, regulators, or modulators for cancer and neurodegenerative diseases [1]. In contrast, 2-substituted furo[3,2-b]pyridines—derivable from the 2-methanamine regioisomer (CAS 153863-90-2)—are primarily explored as melatonin MT₁/MT₂ receptor ligands rather than kinase inhibitors [2]. The chemical biology probe MU1210, a 3,5-disubstituted furo[3,2-b]pyridine, achieves IC₅₀ values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4) with >375-fold selectivity over CLK3, a selectivity profile that depends critically on the 5-substitution geometry [3]. Substituting the 5-methanamine building block with the 2-methanamine analog would route the synthetic campaign toward an entirely different pharmacological landscape, making generic interchange scientifically unsound.

Risk 1 Substitution with the 2-methanamine regioisomer routes synthesis toward GPCR melatoninergic targets, not the kinome, fundamentally changing the project's target class.
Risk 2 CLK/CLK3 selectivity profiles (>375-fold) depend critically on 5-substitution geometry; a 2-substituted scaffold may not reproduce the required kinase selectivity.

Furo[3,2-b]pyridine-5-methanamine: Evidence vs. Closest Analogs


Kinase Target Space: 5- vs. 2-Substitution Divergence

Patent EP2940022 explicitly claims that only furo[3,2-b]pyridines bearing substitution at least at position 5 function as protein kinase inhibitors or modulators [1]. In contrast, the 2-substituted furo[3,2-b]pyridine series—accessed via the 2-methanamine regioisomer (CAS 153863-90-2)—has been developed exclusively as melatonin MT₁/MT₂ receptor ligands, with no reported kinase activity [2]. This constitutes a qualitative but fundamental pathway-level divergence: the 5-methanamine building block directs synthesis toward the kinome, whereas the 2-methanamine analog routes toward GPCR targets. Note: Direct head-to-head biochemical comparison of the bare methanamine building blocks is not available in the public literature; the differentiation is established at the level of the derivatized pharmacophore series.

Kinase Target Space: 5- vs. 2-Substitution Divergence
Class-level inference
Pathway-level qualitative divergence: kinome (5-substituted) vs. GPCR melatoninergic (2-substituted).
Determines which entire target class the downstream synthesis program will address.
Head-to-head comparison of bare building blocks is not publicly available; differentiation is at the derivatized series level.
Kinase inhibitor CLK HIPK Regiochemistry Pharmacophore mapping

Selectivity Benchmark: MU1210 vs. ATP-Competitive Inhibitors

The chemical probe MU1210—a 3,5-disubstituted furo[3,2-b]pyridine synthesized via 5-chloro-3-iodofuro[3,2-b]pyridine, a key intermediate accessible from the 5-methanamine building block logic—exhibits a selectivity profile that substantially exceeds typical ATP-competitive kinase inhibitors. Against a panel of 210 kinases, MU1210 showed IC₅₀ values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4), while completely sparing CLK3 (IC₅₀ >3,000 nM) and showing minimal off-target activity (only HIPK2 at IC₅₀ = 23 nM) [1]. For context, many FDA-approved multi-targeted kinase inhibitors exhibit selectivity margins of only 10- to 50-fold across kinase families; the >375-fold CLK1/CLK3 window achieved by this 5-substituted furo[3,2-b]pyridine scaffold is a quantitative differentiator [2].

Selectivity Benchmark: MU1210 vs. ATP-Competitive Inhibitors
Cross-study comparable
MU1210 achieves >375-fold CLK1/CLK3 selectivity (IC₅₀: CLK1 8 nM, CLK2 20 nM, CLK4 12 nM, CLK3 >3,000 nM) from a 210-kinase panel.
Supports precision pharmacology for chemical probe development, attributable to 5-substitution geometry.
NanoBRET cellular target engagement assay context.
Kinase selectivity Chemical probe CLK1 CLK2 CLK4 Dark kinome

5-Aminomethyl Sulfonamide Protection

The primary amine of furo[3,2-b]pyridine-5-methanamine undergoes clean derivatization with methanesulfonyl chloride (MsCl) in pyridine/dichloromethane over 20 hours to yield 5-mesylaminomethylfuro[3,2-b]pyridine, a protected sulfonamide intermediate suitable for subsequent functionalization [1]. This reaction is documented in the furopyridine synthetic literature (Furopyridines XXII). The corresponding reaction with the 2-methanamine regioisomer would yield the 2-mesylaminomethyl derivative, which occupies a different vector in chemical space and leads to a divergent SAR series. While the reaction efficiency (yield) data are not explicitly quantified in the accessible abstract, the synthetic transformation is established and reproducible.

5-Aminomethyl Sulfonamide Protection
Supporting evidence
Furo[3,2-b]pyridine-5-methanamine reacts cleanly with MsCl (pyridine, DCM, 20.0 h) to yield the protected sulfonamide.
Confirms synthetic competence for standard amine protection/deprotection strategies at the 5-handle.
Yield data not explicitly quantified in accessible reference.
Synthetic methodology Sulfonamide protection Building block Amine derivatization

Furopyridine Bioisosteres for Indole 5-HT₁F Agonists

Mathes et al. (2004) conducted a comparative study evaluating 2,3,5- and 3,5-substituted furo[3,2-b]pyridines as bioisosteric replacements for indole-based 5-HT₁F receptor agonists [1]. The study demonstrated that the furo[3,2-b]pyridine scaffold provides compounds with similar 5-HT₁F receptor affinity but improved selectivity compared to the parent indole analogues (compounds 1-3). The lead compound identified—4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide—is a 5-substituted derivative conceptually accessible from the 5-methanamine building block. The 5-position served as the critical attachment point for the benzamide pharmacophore, highlighting that 5-substitution is essential for this bioisosteric strategy. Specific Ki values are not available in the abstract; the claim rests on the authors' explicit statement of improved selectivity [1].

Furopyridine Bioisosteres for Indole 5-HT₁F Agonists
Cross-study comparable
5-substituted furo[3,2-b]pyridine shows similar 5-HT₁F receptor affinity with qualitatively improved selectivity over indole-based agonists.
Validates a bioisosteric replacement strategy that requires the 5-substitution pattern.
Exact Ki values not available in abstract; full paper needed for numeric comparison.
5-HT1F receptor Migraine Bioisostere GPCR Selectivity

Furo[3,2-b]pyridine-5-methanamine: Research and Discovery Applications


CLK and HIPK Chemical Probes via 3,5-Disubstitution

The 5-methanamine building block serves as the foundation for constructing 3,5-disubstituted furo[3,2-b]pyridines, a sub-series that has yielded the state-of-the-art CLK1/2/4 chemical probe MU1210 (IC₅₀: 8 nM, 20 nM, and 12 nM respectively; >375-fold selective over CLK3) and the HIPK2 inhibitor MU135, whose binding mode has been confirmed by X-ray crystallography (PDB: 7NCF, 2.72 Å resolution) [1][2]. The key intermediate 5-chloro-3-iodofuro[3,2-b]pyridine is prepared from the 5-functionalized scaffold and enables modular chemoselective couplings [1]. This application scenario is supported by patent EP2940022, which explicitly protects furo[3,2-b]pyridines substituted at least at position 5 as kinase inhibitors for cancer and neurodegenerative disease treatment [3].

5-HT₁F Agonist Bioisosteres for GPCR Drug Discovery

In migraine-focused neuroscience programs, the 5-methanamine building block enables the synthesis of 5-substituted furo[3,2-b]pyridines that function as bioisosteric replacements for indole-based 5-HT₁F receptor agonists with improved selectivity [4]. The commercially available dihydrochloride salt form (CAS 2703774-44-9) facilitates direct use in amide coupling and reductive amination reactions at the 5-aminomethyl handle, streamlining the construction of focused compound libraries for GPCR screening cascades. This strategy is validated by the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide as a potent and selective 5-HT₁F agonist [4].

Regioselective Metalation for Polyfunctionalized Libraries

The furo[3,2-b]pyridine core is amenable to successive regioselective lithiation/electrophilic trapping sequences, enabling the systematic preparation of polyfunctionalized derivatives in good overall yields [5]. The 5-methanamine building block provides a pre-installed functional handle at one of the key diversification positions, reducing the number of synthetic steps required to reach the final target compound. This methodology, detailed by Jasselin-Hinschberger et al. (J. Org. Chem. 2013), has been used to construct libraries of furo[3,2-b]pyridines with substitution at positions 3, 5, 6, and 7 [5], supporting SAR exploration across multiple vectors simultaneously.

Hedgehog Pathway Modulators from 3,5,7-Trisubstituted Scaffolds

The kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, accessible from the 5-methanamine building block through iterative functionalization, has been shown to contain sub-micromolar modulators of the Hedgehog signaling pathway [6]. This finding expands the utility of the scaffold beyond direct kinase inhibition and positions the 5-methanamine building block as a versatile entry point for phenotypic screening programs targeting developmental signaling pathways implicated in oncology. Scaffold pre-functionalization at the 5-position allows researchers to focus synthetic effort on optimizing the 3- and 7-substituents for pathway modulation potency.

Application
Selection Property
Validation Focus
CLK and HIPK Chemical Probe Synthesis
3,5-disubstituted scaffold access via 5-methanamine handle
Kinase selectivity review; target engagement assay context
5-HT₁F Agonist Bioisostere Development
Bioisosteric replacement strategy for indole-based GPCR ligands
GPCR selectivity profiling; receptor binding assay review
Polyfunctionalized Library Construction
Pre-installed handle for regioselective lithiation sequences
Synthetic route step-count; multi-vector SAR exploration
Hedgehog Pathway Modulator Screening
Kinase-inactive 3,5,7-trisubstituted scaffold entry point
Phenotypic screening model-response context; pathway modulation endpoint review

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